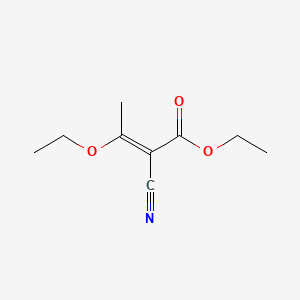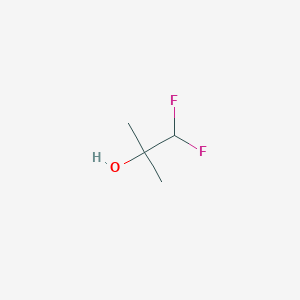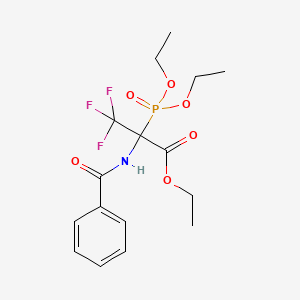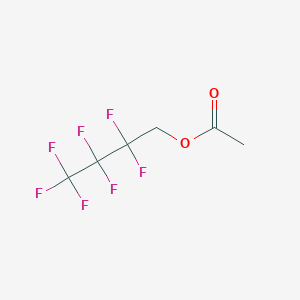
2,4,6-Trifluorocinnamic acid
Overview
Description
2,4,6-Trifluorocinnamic acid is a biochemical compound with the molecular formula C9H5F3O2 and a molecular weight of 202.13 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trifluorocinnamic acid is represented by the linear formula F3C6H2CH=CHCO2H .Physical And Chemical Properties Analysis
2,4,6-Trifluorocinnamic acid has a molecular weight of 202.13 . The melting point and boiling point are not specified in the search results .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Solvent-Free Synthesis of Derivatives : A method for synthesizing 2,4,6-triarylpyridine derivatives was developed, highlighting their significance in pharmaceuticals and agro-chemicals. These derivatives are used for anti-convulsant, anesthetic, anti-malarial, and anti-epileptic purposes. They are also employed in photodynamic cancer therapy due to their structural similarity to triarylthio-, triarylseleno-, and triaryltelluoropyrylium salt photosensitizers (Maleki, 2015).
Cationic Cyclisations with Sulfonamides : Trifluoromethanesulfonic acid was used as a catalyst in cationic cyclisations, leading to the efficient formation of polycyclic systems. This process is significant for the synthesis of complex organic compounds (Haskins & Knight, 2002).
Cycloaddition for Pyrimidines Synthesis : Triflic acid catalyzed the synthesis of 2,4,6-triaminopyrimidines, a crucial step in creating diverse heterocyclic products. This process is valuable for constructing various pyrimidine-based frameworks (Dubovtsev et al., 2021).
Pharmaceutical and Medical Applications
- Development of Reagents and Catalysts : Triflamides and triflimides, including compounds structurally related to 2,4,6-Trifluorocinnamic acid, are used in various reactions due to their high NH-acidity and lipophilicity. They find applications in medicine, biochemistry, catalysis, and agriculture (Moskalik & Astakhova, 2022).
Material Science Applications
Continuous Flow Synthesis for Pharmaceutical Intermediates : The synthesis of 2,4,5-trifluorobenzoic acid, a valuable intermediate in pharmaceutical industry and material science, was achieved through a continuous microflow process. This process represents a significant advancement in the efficient production of pharmaceutical and material science intermediates (Deng et al., 2015).
Borylation Chemistry : Advances in boron chemistry, including the use of tris(pentafluorophenyl)borane, have expanded the range of reactions and compounds attainable in material science (Lawson & Melen, 2017).
Safety and Hazards
The safety data sheet for 2,3,6-Trifluorocinnamic acid, a related compound, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Mechanism of Action
Mode of Action
It is known that cinnamic acid derivatives often interact with their targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Cinnamic acid derivatives are often involved in a variety of biological processes, including anti-inflammatory, antioxidant, and antimicrobial activities .
Pharmacokinetics
It is generally known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Cinnamic acid derivatives often exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of this compound .
properties
IUPAC Name |
(E)-3-(2,4,6-trifluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARROIJACNTGOM-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=CC(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)/C=C/C(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4,6-Trifluorophenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















